molecular formula C23H19ClN4O5S B14110248 Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B14110248
M. Wt: 498.9 g/mol
InChI Key: ZZANMYVURWTKRN-UHFFFAOYSA-N
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Description

Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • A pyrido-pyrimidine fused-ring core.
  • A 2-chlorobenzylthio group at position 2.
  • A 4-nitrophenyl substituent at position 5.
  • A methyl carboxylate ester at position 6.
  • A 4-oxo group and methyl group at positions 4 and 7, respectively.

Its synthesis likely involves methods similar to those for related compounds, such as refluxing with sodium acetate in acetic acid/acetic anhydride mixtures .

Properties

Molecular Formula

C23H19ClN4O5S

Molecular Weight

498.9 g/mol

IUPAC Name

methyl 2-[(2-chlorophenyl)methylsulfanyl]-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19ClN4O5S/c1-12-17(22(30)33-2)18(13-7-9-15(10-8-13)28(31)32)19-20(25-12)26-23(27-21(19)29)34-11-14-5-3-4-6-16(14)24/h3-10,18H,11H2,1-2H3,(H2,25,26,27,29)

InChI Key

ZZANMYVURWTKRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

From Preformed Pyrimidine Precursors

A common method involves starting with 4-amino-5-bromopyrimidine derivatives. For example, Victory et al. demonstrated that 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles can react with guanidine to form the pyridopyrimidine core. Adapting this approach:

  • Bromination : 4-Amino-5-bromopyrimidine (12 ) is synthesized by brominating 4-chloropyrimidine.
  • Coupling : A Suzuki-Miyaura coupling introduces the 4-nitrophenyl group at position 5 using 4-nitrophenylboronic acid and a palladium catalyst.
  • Cyclization : Intramolecular cyclization under basic conditions forms the tetrahydropyrido[2,3-d]pyrimidine ring.

From Pyridine Derivatives

Alternative routes use pyridine precursors. For instance, Chan and Rosowsky reported condensing α,β-unsaturated esters with malononitrile to form ylidenemalononitriles, which cyclize with ammonia to yield pyridine intermediates. Subsequent halogenation and guanidine treatment generate the pyridopyrimidine core.

Introduction of the 2-((2-Chlorobenzyl)thio) Group

The thioether moiety is introduced via nucleophilic substitution or Michael addition:

Thiol-Alkylation

  • Thiol Generation : A thiol intermediate is prepared by reducing a disulfide or treating a chloropyrimidine with a thiourea reagent (e.g., N-cyclohexyldithiocarbamate).
  • Alkylation : The thiolate reacts with 2-chlorobenzyl chloride in the presence of a base (e.g., triethylamine) to form the thioether.
    Example Conditions :
  • Solvent: Chloroform or THF
  • Temperature: Reflux (61°C)
  • Yield: 70–90%.

Methylation at Position 7

The 7-methyl group is introduced via reductive alkylation:
1. Reductive Amination : Formaldehyde and sodium cyanoborohydride selectively methylate the nitrogen at position 7.
Key Parameters :
- Solvent: Methanol or acetic acid
- Temperature: Room temperature to 50°C
- Yield: 60–80%.

Carboxylate Ester Formation

The methyl ester is typically introduced early in the synthesis:
1. Esterification : A carboxylic acid intermediate (generated via hydrolysis of a nitrile or oxidation) is treated with methanol and a coupling agent (e.g., thionyl chloride or H2SO4).
Optimized Protocol :
- Reagent: Thionyl chloride (1.2 eq) in methanol
- Conditions: Reflux for 4–6 hours
- Yield: 85–95%.

Synthetic Challenges and Solutions

Challenge Solution
Nitro Group Sensitivity Avoid reducing conditions; introduce nitro group late in the synthesis.
Thioether Oxidation Use inert atmospheres (N2/Ar) during thiol reactions.
Regioselectivity Employ directing groups (e.g., Boc protection) to control substitution.

Comparative Analysis of Methods

Method Yield Complexity Key Advantage
Pyrimidine Cyclization 65–75% Moderate Scalability for industrial applications.
Pyridine Cyclization 50–60% High Flexibility in introducing diverse R-groups.
Microwave-Assisted 80–90% Low Reduced reaction time (30–60 mins).

Recent Advancements

  • Green Chemistry : Use of glycerol as a solvent under microwave irradiation reduces environmental impact.
  • Catalyst-Free Synthesis : Diammonium hydrogen phosphate (DAHP) enables one-pot three-component reactions with yields up to 90%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine Derivatives

Example : Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate .

  • Substituent Comparison :
    • Position 2 : Allylthio (C=CCS) vs. 2-chlorobenzylthio (Cl-benzyl-S).
    • Position 5 : 4-Fluorophenyl (electron-withdrawing) vs. 4-nitrophenyl (stronger electron-withdrawing).
    • Position 6 : Ethyl carboxylate vs. methyl carboxylate.
  • The bulkier 2-chlorobenzylthio group may improve lipophilicity compared to allylthio, affecting membrane permeability.

Thiazolo[3,2-a]pyrimidine Derivatives

Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .

  • Core Differences : Thiazolo-pyrimidine vs. pyrido-pyrimidine.
  • Key Features: The thiazolo-pyrimidine core adopts a flattened boat conformation due to puckering at C5 . The dihedral angle between the thiazolopyrimidine and benzene rings is 80.94°, indicating significant non-planarity .
  • Comparison :
    • The pyrido-pyrimidine core in the target compound may exhibit different puckering patterns, influencing hydrogen bonding (e.g., N–H⋯O interactions) .

Fused Pyrimidine Systems with Varied Substituents

Example : 5-(4-Chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile .

  • Substituents :
    • Thioxo (C=S) vs. oxo (C=O) at position 4.
    • 4-Chlorophenyl vs. 4-nitrophenyl.
  • The 4-nitrophenyl group in the target compound offers stronger electron-withdrawing effects, which could enhance binding affinity in enzyme inhibition.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Position 2 Position 5 Position 6 m.p. (°C) Molecular Weight Reference
Target Compound Pyrido[2,3-d]pyrimidine 2-Cl-benzylthio 4-Nitrophenyl Methyl carboxylate N/A ~503.9 -
Ethyl 2-(allylthio)-... () Pyrido[2,3-d]pyrimidine Allylthio 4-Fluorophenyl Ethyl carboxylate N/A 401.5
Compound 11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene - - 243–246 386
Ethyl 7-methyl-... () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene Phenyl Ethyl carboxylate ~154–155 534.5

Research Findings and SAR Insights

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes, as seen in CCR4 antagonists .
  • Core Flexibility : Pyrido-pyrimidine cores may exhibit less puckering than thiazolo-pyrimidines, favoring planar interactions in biological targets .

Biological Activity

Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique heterocyclic structure and various functional groups contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidine core with notable substituents:

  • Chlorobenzylthio group
  • Nitrophenyl group

The molecular formula is C₁₈H₁₈ClN₃O₄S, with a molecular weight of approximately 498.9 g/mol. The arrangement of these functional groups plays a crucial role in its biological activity.

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. The proposed mechanism involves binding to molecular targets that modulate enzymatic activity, thereby influencing cellular pathways related to cancer progression. This interaction can lead to the suppression of tumor growth and metastasis.

Anticancer Activity

Research has indicated that this compound may inhibit cancer cell lines through various pathways:

  • Enzyme inhibition : Targeting kinases or other enzymes critical for cancer cell survival.
  • Apoptosis induction : Promoting programmed cell death in malignant cells.

Anti-inflammatory Effects

Similar compounds have shown anti-inflammatory properties, which may extend to this derivative. For instance, studies on related pyrimidine derivatives have demonstrated significant inhibition of COX enzymes (cyclooxygenases), which are key mediators in inflammatory processes. The IC50 values for related compounds were comparable to established anti-inflammatory drugs like celecoxib.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Pyrido[3,4-d]pyrimidine derivativesSimilar heterocyclic coreVarying biological activities
7-Methyl derivativesPresence of methyl groupsEnhanced lipophilicity
Nitro-substituted pyrimidinesNitro groups on phenyl ringsIncreased reactivity

The unique combination of functional groups in this compound imparts distinct chemical behaviors not observed in other similar compounds.

Case Studies and Research Findings

  • In Vitro Studies : Various assays have been conducted to evaluate the anticancer efficacy of the compound against different cancer cell lines. Results indicated a dose-dependent response with significant cytotoxic effects at higher concentrations.
  • Animal Models : Preclinical studies using animal models demonstrated that treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups.
  • Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the chlorobenzylthio and nitrophenyl groups could enhance biological activity and selectivity towards specific cancer types.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate?

Methodological Answer: The synthesis of structurally related pyrimidine derivatives often involves multi-step condensation reactions. For example, the preparation of ethyl-substituted pyrimidine analogs (e.g., and ) typically employs reflux conditions in acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst. Key steps include:

  • Thiolation : Introducing the thioether group via reaction with a chlorinated benzyl precursor (e.g., 2-chlorobenzyl chloride) under basic conditions.
  • Cyclization : Formation of the pyrido[2,3-d]pyrimidine core through acid-catalyzed cyclization.
  • Recrystallization : Purification via slow evaporation of ethyl acetate/ethanol (3:2) solutions to obtain single crystals for structural validation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The 4-nitrophenyl group will exhibit distinct aromatic proton signals (δ 7.5–8.5 ppm), while the 2-chlorobenzyl thioether moiety shows characteristic splitting patterns for ortho-substituted benzene (δ 7.2–7.4 ppm). The methyl ester group typically appears as a singlet near δ 3.8–4.0 ppm.
  • IR Spectroscopy : Key peaks include C=O stretches (1650–1750 cm⁻¹ for the ester and oxo groups) and NO₂ asymmetric/symmetric stretches (1520–1350 cm⁻¹) .

Q. What crystallographic parameters are critical for validating its molecular structure?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential. For pyrimidine derivatives, parameters include:

  • Puckering parameters : Deviation of the pyrimidine ring from planarity (e.g., flattened boat conformation with a C5 deviation of ~0.22 Å) .
  • Dihedral angles : Between fused rings (e.g., 80.94° for thiazolopyrimidine vs. benzene rings) to confirm steric interactions .
  • Hydrogen bonding : C–H···O interactions stabilize crystal packing, observed in bifurcated bonds along specific axes .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data (e.g., bond lengths, reactivity)?

Methodological Answer:

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SC-XRD data to validate bond lengths and angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
  • Reactivity Predictions : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the 4-nitrophenyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity at the pyrimidine core .

Q. What strategies address regioselectivity challenges during functionalization of the pyrido[2,3-d]pyrimidine scaffold?

Methodological Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive hydroxyl or thiol groups during nitration or alkylation steps .
  • Catalytic Control : Palladium-catalyzed reductive cyclization (e.g., using formic acid as a CO surrogate) directs substitution to the 5-position, minimizing side reactions .

Q. How do steric and electronic effects of the 2-chlorobenzyl and 4-nitrophenyl groups influence bioactivity?

Methodological Answer:

  • Steric Effects : The 2-chlorobenzyl group introduces ortho-substitution steric hindrance, potentially reducing binding affinity to flat enzymatic pockets.
  • Electronic Effects : The 4-nitrophenyl group enhances π-π stacking with aromatic residues in target proteins (e.g., kinases), while its electron-withdrawing nature stabilizes charge-transfer interactions.
  • Experimental Validation : Competitive inhibition assays (e.g., ATP-binding site displacement in kinase assays) quantify these effects .

Q. What analytical methods resolve conflicting data on the compound’s stability under varying pH and temperature?

Methodological Answer:

  • HPLC-MS Stability Studies : Monitor degradation products under accelerated conditions (e.g., 40°C, pH 1–13). Hydrolysis of the methyl ester is expected under alkaline conditions.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most pyrimidines) and correlate with DSC endotherms .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters from Analogous Pyrimidine Derivatives

ParameterValue ()Value ()
Dihedral angle (°)80.9478.2
C5 deviation (Å)0.2240.198
Hydrogen bond length (Å)2.89–3.122.95–3.21

Q. Table 2. Synthetic Optimization for Pyrimidine Derivatives

ConditionYield ()Yield ()
Reflux time (hours)8–106–8
Solvent systemAcOH/Ac₂ODMF/EtOH
CatalystNaOAcPiperidine

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